molecular formula C6H4NNaO3S B2919784 Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate CAS No. 2377033-85-5

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2919784
CAS No.: 2377033-85-5
M. Wt: 193.15
InChI Key: PWVVPMWXDFPQCS-UHFFFAOYSA-M
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Description

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C6H5NO3S.Na. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction is followed by acid catalysis and deprotection reactions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways

Properties

IUPAC Name

sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVVPMWXDFPQCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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